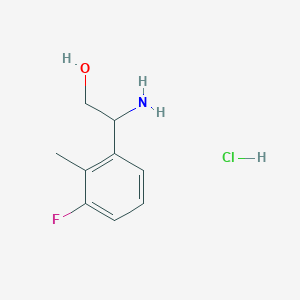

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl” is a chemical compound with the linear formula C9H13ClFNO . It is also known as "®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride" .

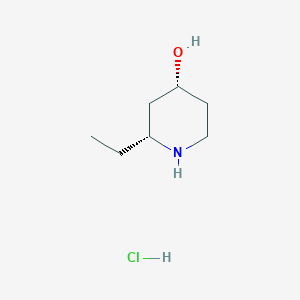

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H . This indicates that the molecule contains a fluorine atom attached to a phenyl ring, which is further attached to a carbon atom bearing an amino and a hydroxyl group .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 205.66 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Fluorescence Studies and Detection of Zinc Ions

Research has utilized structurally related fluorophores for the detection of Zn^2+ ions in biological systems. Studies have shown that specific fluorophores can form ternary Zn^2+ complexes, demonstrating varying fluorescence quantum yields based on their coordination environment. This variation is crucial for the detection of intracellular Zn^2+ levels, highlighting the potential of similar compounds in biological imaging and metal ion detection (Hendrickson et al., 2003), (Coleman et al., 2010).

Antitumor Activity

Certain aminoalkanol hydrochlorides, structurally related to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, have been synthesized and tested for their antitumor activity. These compounds have demonstrated significant potential, opening avenues for further exploration into their application in cancer treatment and pharmacology (Isakhanyan et al., 2016).

Synthesis and Application in Organic Chemistry

Fluorine substitution, as seen in compounds structurally similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, plays a critical role in organic synthesis, offering pathways to novel organic compounds. These synthetic routes not only enable the creation of new molecules but also have implications for the development of new materials and chemical reagents (Klapötke et al., 2015), (Hisham et al., 2019).

Chemosensors for Metal Ion Detection

Compounds with functionalities similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl have been developed as chemosensors for metal ions. These sensors show remarkable fluorescence enhancement in the presence of Zn^2+ ions, demonstrating their potential in environmental monitoring and biological applications. The ability to detect and quantify Zn^2+ in living cells and water samples with high sensitivity and specificity underlines the importance of such compounds in analytical chemistry (Park et al., 2015).

Peptide Synthesis

In the realm of peptide synthesis, structurally related compounds serve as amino-protective groups, which are essential for the synthesis of peptides. These groups, which can be labile in alkaline media, facilitate the synthesis of complex peptides by protecting amino groups during the synthetic process. This highlights the utility of such compounds in the development of peptides for therapeutic and research purposes (Verhart & Tesser, 2010).

Mécanisme D'action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXUHCCNVLRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)